N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide
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Overview
Description
Synthesis Analysis
While the specific synthesis process for N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide is not available, similar compounds have been synthesized through various methods . For instance, the one-pot reaction between primary amines, 1,1-bis- (methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of similar compounds .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not documented .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Chemodivergent Synthesis via C-H Activation
Research has delved into chemodivergent and redox-neutral annulations involving compounds related to N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide, utilizing Rh(iii)-catalyzed C-H activation. These studies have shown that sulfoxonium ylides act as carbene precursors under acid-controlled conditions, leading to chemodivergent cyclizations. This methodology could be pivotal in synthesizing various benzamide derivatives, potentially including this compound, by facilitating the formation of complex molecules from simpler substrates through C-H bond activation (Xu et al., 2018).
Novel Sigma-2 Receptor Probes
Studies have also focused on benzamide analogues similar to this compound for their affinity towards sigma-2 receptors. These receptors are of interest due to their potential implications in cancer and neurological diseases. Research has identified certain benzamide derivatives as high-affinity probes for sigma-2 receptors, indicating a promising avenue for the development of diagnostic and therapeutic tools in oncology and neurology (Xu et al., 2005).
Antimicrobial Compound Synthesis
Another area of research has been the synthesis of benzamide derivatives, including those structurally related to this compound, which have shown promising antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, highlighting the importance of benzamide derivatives in addressing the growing concern of antibiotic resistance (Patel & Dhameliya, 2010).
Biosensor Development
Furthermore, research has explored the use of benzamide derivatives in the development of biosensors. For instance, a study utilizing a modified carbon paste electrode for the electrocatalytic determination of biomolecules indicates the versatility of benzamide-based compounds in analytical chemistry. This could pave the way for the creation of sensitive, selective biosensors for clinical and environmental monitoring (Karimi-Maleh et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-(pentyloxy)benzamide is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-4-(pentyloxy)benzamide acts as a modulator of CRBN activity . It selectively modulates the degradation of the GSPT1 protein . GSPT1 is a GTPase that plays a key role in mRNA translation and cellular proliferation .
Biochemical Pathways
The compound affects the pathway involving the CRBN protein and GSPT1 . By modulating the degradation of GSPT1, it can influence the process of mRNA translation, which in turn affects cellular proliferation .
Result of Action
The modulation of CRBN activity and the selective degradation of GSPT1 by N-(1,3-dioxoisoindolin-5-yl)-4-(pentyloxy)benzamide can lead to changes in cellular proliferation . This could potentially be harnessed for the treatment of disorders associated with uncontrolled cellular proliferation, such as cancer .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-11-26-15-8-5-13(6-9-15)18(23)21-14-7-10-16-17(12-14)20(25)22-19(16)24/h5-10,12H,2-4,11H2,1H3,(H,21,23)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPJPQCAWGETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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